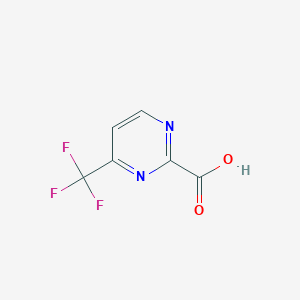

4-(Trifluoromethyl)pyrimidine-2-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(trifluoromethyl)pyrimidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3N2O2/c7-6(8,9)3-1-2-10-4(11-3)5(12)13/h1-2H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYIFBKCEVLTAOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90649588 | |

| Record name | 4-(Trifluoromethyl)pyrimidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000931-46-3 | |

| Record name | 4-(Trifluoromethyl)pyrimidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(trifluoromethyl)pyrimidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Trifluoromethyl)pyrimidine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known chemical properties of 4-(Trifluoromethyl)pyrimidine-2-carboxylic acid (CAS No. 1000931-46-3). While this compound is available commercially for research and development, detailed experimental data on its physicochemical properties, spectroscopic analysis, and biological activity are not extensively documented in publicly available literature. This guide summarizes the available information, provides theoretical context based on related compounds, and outlines general experimental protocols relevant to its synthesis and potential biological evaluation.

Chemical and Physical Properties

This compound is a fluorinated heterocyclic compound. The presence of the electron-withdrawing trifluoromethyl group and the pyrimidine ring suggests it possesses unique electronic and biological properties, making it a molecule of interest in medicinal chemistry and materials science.

Table 1: Summary of Chemical and Physical Properties

| Property | Value | Source/Comment |

| CAS Number | 1000931-46-3 | [1][2][3] |

| Molecular Formula | C₆H₃F₃N₂O₂ | [1][2][3] |

| Molecular Weight | 192.10 g/mol | [1][4] |

| Appearance | White to off-white powder | [1] |

| Melting Point | Data not available in cited literature. | For comparison, the related compound 4-(Trifluoromethyl)pyridine-2-carboxylic acid has a melting point of 157-162 °C. |

| Boiling Point | Data not available. | Expected to be high due to the carboxylic acid functional group and aromatic nature. |

| Solubility | Data not available in cited literature. | As a carboxylic acid, it is expected to have some solubility in polar organic solvents such as methanol, ethanol, and DMSO. Solubility in water is likely pH-dependent. |

| pKa | Data not available in cited literature. | The presence of the electron-withdrawing trifluoromethyl group and the pyrimidine ring is expected to lower the pKa of the carboxylic acid compared to benzoic acid, making it a stronger acid. |

| InChI Key | RYIFBKCEVLTAOZ-UHFFFAOYSA-N | [1][3] |

Spectroscopic Data

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton spectrum is expected to be simple, showing two signals in the aromatic region corresponding to the two protons on the pyrimidine ring. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift (>10 ppm).

-

¹³C NMR: The carbon spectrum will show six distinct signals. The carbonyl carbon of the carboxylic acid is expected in the 160-170 ppm region. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms. The remaining four carbons of the pyrimidine ring will have chemical shifts influenced by the nitrogen atoms and the trifluoromethyl group.

2.2. Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present:

-

A broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

-

A strong C=O stretching band for the carbonyl group, expected around 1700-1730 cm⁻¹.

-

C-F stretching bands associated with the trifluoromethyl group, typically strong and found in the 1100-1300 cm⁻¹ region.

-

C-N and C=C stretching vibrations from the pyrimidine ring in the 1400-1600 cm⁻¹ region.

2.3. Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M⁺) at m/z 192. Common fragmentation patterns for carboxylic acids include the loss of CO₂ (44 Da) and H₂O (18 Da). Fragmentation of the pyrimidine ring may also be observed.

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the searched literature, a general synthetic approach can be inferred from patents and literature on related pyrimidine derivatives. A plausible synthetic route could involve the cyclocondensation of a suitable three-carbon precursor with a trifluoromethyl-containing amidine, followed by functional group manipulations to install the carboxylic acid.

A general workflow for the synthesis of pyrimidine derivatives is depicted below.

Caption: Generalized synthetic workflow for pyrimidine carboxylic acids.

Biological Activity and Signaling Pathways

There is no specific information in the searched literature regarding the biological activity or associated signaling pathways of this compound. However, the pyrimidine scaffold is a well-known pharmacophore present in numerous biologically active compounds, including anticancer, antiviral, and anti-inflammatory agents. The trifluoromethyl group is often incorporated into drug candidates to enhance metabolic stability, binding affinity, and cell permeability.

Given the structural motifs, it is plausible that this compound could be investigated as an inhibitor of various enzymes, such as kinases or dehydrogenases, or as a ligand for nuclear receptors. The diagram below illustrates a hypothetical mechanism of action where the compound acts as an enzyme inhibitor.

References

An In-depth Technical Guide to 4-(Trifluoromethyl)pyrimidine-2-carboxylic acid

CAS Number: 1000931-46-3

This technical guide provides a comprehensive overview of 4-(Trifluoromethyl)pyrimidine-2-carboxylic acid, a fluorinated heterocyclic compound of significant interest to researchers, scientists, and professionals in the field of drug development. This document details its chemical properties, potential synthetic routes, and explores the known biological activities of related compounds, offering insights into its potential applications.

Chemical and Physical Properties

This compound is a solid, organic compound with a molecular weight of 192.10 g/mol . Its structure, featuring a pyrimidine ring substituted with a highly electronegative trifluoromethyl group and a carboxylic acid moiety, makes it a valuable building block in medicinal chemistry. The trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of drug candidates.

A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 1000931-46-3 | |

| Molecular Formula | C₆H₃F₃N₂O₂ | [1] |

| Molecular Weight | 192.10 g/mol | |

| Physical Form | Powder | |

| Synonyms | 4-(trifluoromethyl)-2-pyrimidinecarboxylic acid |

Synthesis and Experimental Protocols

One potential synthetic pathway, illustrated below, could involve the cyclocondensation of a trifluoromethyl-containing building block with a suitable three-carbon synthon, followed by oxidation or hydrolysis to yield the desired carboxylic acid.

Caption: A potential synthetic workflow for this compound.

A patent for the synthesis of the isomeric 2-(trifluoromethyl)pyrimidine-4-carboxylic acid describes a multi-step process that could potentially be adapted.[2] This process involves the reaction of a compound containing an ethyl or methyl ester with a trifluoro acetonitrile gas equivalent, followed by further reactions to form the final carboxylic acid derivative.[2]

Hypothetical Experimental Protocol (based on related syntheses):

A plausible laboratory-scale synthesis could start from a commercially available precursor such as 2-chloro-4-(trifluoromethyl)pyrimidine.

Step 1: Introduction of a cyano group or a protected carboxyl group. 2-chloro-4-(trifluoromethyl)pyrimidine could be subjected to a nucleophilic substitution reaction with a cyanide salt (e.g., NaCN or KCN) in a suitable solvent like DMSO to introduce a cyano group at the 2-position. Alternatively, a palladium-catalyzed carbonylation reaction in the presence of an alcohol could introduce an ester group, which can be subsequently hydrolyzed.

Step 2: Hydrolysis to the carboxylic acid. The resulting 2-cyano-4-(trifluoromethyl)pyrimidine would then be hydrolyzed under acidic or basic conditions to yield this compound.

Biological Activity and Potential Applications

The pyrimidine scaffold is a well-established pharmacophore found in numerous approved drugs with a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties. The introduction of a trifluoromethyl group often enhances the biological efficacy of these compounds.

While specific biological targets and the mechanism of action for this compound have not been extensively reported, derivatives of trifluoromethylpyrimidines have shown promising activity as inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[3] A study on 5-trifluoromethylpyrimidine derivatives demonstrated their potential as antitumor agents by targeting EGFR.[3] This suggests that this compound could serve as a valuable starting material for the synthesis of novel EGFR inhibitors.

The general biological activities of trifluoromethylpyrimidine derivatives are summarized in the following diagram:

Caption: Biological activities of trifluoromethylpyrimidine derivatives.

Spectral Data

Detailed spectral data for this compound is not widely available in public databases. However, based on its structure, the following characteristic spectral features can be anticipated:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Signals corresponding to the protons on the pyrimidine ring would be expected. The chemical shifts would be influenced by the electron-withdrawing effects of the trifluoromethyl and carboxylic acid groups.

-

¹³C NMR: Resonances for the carbon atoms of the pyrimidine ring, the trifluoromethyl group, and the carboxylic acid carbonyl group would be observed.

-

¹⁹F NMR: A characteristic signal for the CF₃ group would be present.

Mass Spectrometry (MS): The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (192.10 g/mol ). Fragmentation patterns would likely involve the loss of the carboxylic acid group and potentially the trifluoromethyl group.

Infrared (IR) Spectroscopy: Characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), and C-F stretching vibrations would be expected.

Conclusion

This compound is a fluorinated heterocyclic compound with significant potential as a building block in drug discovery and medicinal chemistry. Its structural features suggest that it could be a valuable precursor for the synthesis of novel therapeutic agents, particularly in the area of oncology. Further research is warranted to fully elucidate its synthesis, biological activity, and mechanism of action. This guide provides a foundational understanding for researchers and scientists interested in exploring the potential of this promising molecule.

References

- 1. manchesterorganics.com [manchesterorganics.com]

- 2. CN106187911A - 2 trifluoromethyl pyrimidine 4 carboxylic acids and derivant thereof and preparation method - Google Patents [patents.google.com]

- 3. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(Trifluoromethyl)pyrimidine-2-carboxylic acid: Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure and synthesis of 4-(Trifluoromethyl)pyrimidine-2-carboxylic acid, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The trifluoromethyl group imparts unique physicochemical properties, including increased metabolic stability and binding affinity, making this scaffold a valuable building block for the development of novel therapeutic agents. This document details a plausible and referenced synthetic pathway, including experimental protocols for key intermediates, and presents relevant chemical data in a structured format.

Structure and Properties

This compound is a pyrimidine derivative characterized by a trifluoromethyl group at the C4 position and a carboxylic acid group at the C2 position.

Chemical Structure:

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₆H₃F₃N₂O₂ |

| Molecular Weight | 192.10 g/mol |

| CAS Number | 1000931-46-3 |

| Appearance | White to off-white solid |

| Solubility | Soluble in polar organic solvents such as DMSO and methanol. |

Synthetic Pathway

A viable synthetic route to this compound involves a multi-step process commencing with the construction of the trifluoromethyl-substituted pyrimidine ring, followed by functional group manipulations to introduce the carboxylic acid moiety. The key steps are:

-

Synthesis of 2-hydroxy-4-(trifluoromethyl)pyrimidine: A cyclocondensation reaction.

-

Chlorination to 2-chloro-4-(trifluoromethyl)pyrimidine: Conversion of the hydroxyl group to a leaving group.

-

Cyanation to 4-(trifluoromethyl)pyrimidine-2-carbonitrile: Introduction of a nitrile group, a precursor to the carboxylic acid.

-

Hydrolysis to this compound: Conversion of the nitrile to the final carboxylic acid.

The following diagram, generated using the DOT language, illustrates this synthetic workflow.

Caption: Synthetic pathway for this compound.

Experimental Protocols

Synthesis of 2-hydroxy-4-(trifluoromethyl)pyrimidine

This initial step involves the construction of the pyrimidine ring.

Reaction: A trifluoroacetyl derivative is reacted with urea in the presence of a base.

Detailed Protocol:

-

In a 500 mL four-necked flask equipped with a mechanical stirrer, thermometer, dropping funnel, and reflux condenser, add 15.8 g of pyridine and 42.0 g (0.2 mol) of trifluoroacetic anhydride.

-

Cool the mixture to 10°C using an ice-water bath.

-

Slowly add a mixture of 14.9 g (0.2 mol) of ethyl vinyl ether and 15.8 g of pyridine.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 3 hours.

-

Add 25 mL of water, 25 mL of concentrated hydrochloric acid, 12.0 g (0.2 mol) of urea, and 40 mL of ethanol.

-

Heat the mixture to reflux for 4 hours.

-

Cool the reaction solution to 5°C, which should induce the precipitation of a yellow crystalline solid.

-

Collect the solid by filtration, wash with cold water, and dry to yield 2-hydroxy-4-(trifluoromethyl)pyrimidine.[1]

Table 2: Quantitative Data for the Synthesis of 2-hydroxy-4-(trifluoromethyl)pyrimidine

| Parameter | Value | Reference |

| Yield | 73% | [1] |

| Melting Point | 212-215 °C | [1] |

Synthesis of 2-chloro-4-(trifluoromethyl)pyrimidine

The hydroxyl group of the pyrimidine is converted to a chloro group, which is a better leaving group for the subsequent nucleophilic substitution.

Reaction: 2-hydroxy-4-(trifluoromethyl)pyrimidine is treated with phosphorus oxychloride (POCl₃).

Detailed Protocol:

-

To the intermediate from the previous step, add phosphorus oxychloride.

-

Heat the mixture to reflux for 4 hours.

-

Cool the reaction to 60-70°C and add pentachlorophosphorus.

-

Heat again to reflux for 2 hours.

-

Distill off the excess phosphorus trichloride.

-

Cool the reaction solution and slowly pour it into ice water with stirring.

-

Stir for 30 minutes and then extract with ethyl acetate (3 x 100 mL).

-

Combine the organic phases and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and distill the residue to collect the fraction at 85-90°C / 5.72 kPa to obtain 2-chloro-4-(trifluoromethyl)pyrimidine as a colorless, transparent liquid.[1]

Table 3: Quantitative Data for the Synthesis of 2-chloro-4-(trifluoromethyl)pyrimidine

| Parameter | Value | Reference |

| Yield | 70% | [1] |

| Boiling Point | 60 °C / 10 mmHg | [2] |

| Density | 1.513 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.447 | [2] |

Synthesis of 4-(trifluoromethyl)pyrimidine-2-carbonitrile

This step involves a nucleophilic substitution of the chloro group with a cyanide group.

Reaction: 2-chloro-4-(trifluoromethyl)pyrimidine is reacted with a cyanide salt, such as sodium or potassium cyanide.

Detailed Protocol (General Procedure for Cyanation of Chloropyrimidines):

-

In a suitable flask, dissolve 2-chloro-4-(trifluoromethyl)pyrimidine in a polar aprotic solvent such as DMF or DMSO.

-

Add 1.1 to 1.5 equivalents of sodium cyanide (NaCN) or potassium cyanide (KCN).

-

To facilitate the reaction, a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI) can be added in catalytic amounts.

-

Heat the reaction mixture to a temperature between 100-150°C and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture and pour it into water.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the residue by column chromatography to obtain 4-(trifluoromethyl)pyrimidine-2-carbonitrile.

Synthesis of this compound

The final step is the hydrolysis of the nitrile to the carboxylic acid. This can be achieved under either acidic or basic conditions.[3][4]

Reaction: 4-(trifluoromethyl)pyrimidine-2-carbonitrile is hydrolyzed.

Detailed Protocol (Acid-Catalyzed Hydrolysis):

-

Heat the 4-(trifluoromethyl)pyrimidine-2-carbonitrile under reflux with a dilute mineral acid, such as hydrochloric acid or sulfuric acid.[3]

-

The reaction progress can be monitored by TLC.

-

Upon completion, the carboxylic acid can be isolated by cooling the reaction mixture to induce crystallization or by extraction with a suitable organic solvent.

-

The crude product can be purified by recrystallization.

Detailed Protocol (Base-Catalyzed Hydrolysis):

-

Heat the 4-(trifluoromethyl)pyrimidine-2-carbonitrile under reflux with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide.[3]

-

This will initially form the carboxylate salt.

-

After the reaction is complete, cool the mixture and acidify it with a strong acid (e.g., HCl) to precipitate the carboxylic acid.

-

The solid product can then be collected by filtration, washed with cold water, and dried.

Conclusion

This technical guide outlines a robust and well-documented synthetic pathway for the preparation of this compound. The provided experimental protocols for the key intermediates offer a solid foundation for researchers in the fields of medicinal chemistry and drug development to synthesize this valuable building block. The unique properties conferred by the trifluoromethyl group make this and related pyrimidine derivatives highly attractive scaffolds for the design and synthesis of novel bioactive molecules. Further optimization of the cyanation and hydrolysis steps for this specific substrate could lead to improved overall yields and facilitate larger-scale production.

References

The Multifaceted Biological Activities of Trifluoromethylpyrimidine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The trifluoromethylpyrimidine scaffold has emerged as a privileged structure in medicinal chemistry and agrochemical research, demonstrating a remarkable breadth of biological activities. The incorporation of the trifluoromethyl (CF3) group into the pyrimidine ring significantly influences the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This has led to the development of a diverse array of derivatives with potent anticancer, antifungal, antiviral, and insecticidal properties. This technical guide provides an in-depth overview of the biological activities of trifluoromethylpyrimidine derivatives, focusing on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Anticancer Activity

Trifluoromethylpyrimidine derivatives have shown significant promise as anticancer agents, with several compounds exhibiting potent inhibitory activity against various cancer cell lines. A prominent mechanism of action for many of these derivatives is the inhibition of key enzymes in cancer cell signaling, such as the Epidermal Growth Factor Receptor (EGFR).[1][2]

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected trifluoromethylpyrimidine derivatives against various human cancer cell lines. The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) and percentage inhibition.

| Compound | Cancer Cell Line | IC50 (µM) | Inhibition (%) | Concentration | Reference |

| 9u | A549 (Lung) | 0.35 | - | - | [1][2] |

| MCF-7 (Breast) | 3.24 | - | - | [1][2] | |

| PC-3 (Prostate) | 5.12 | - | - | [1][2] | |

| 5l | PC3 (Prostate) | - | 54.94 | 5 µg/mL | [3] |

| 5n | PC3 (Prostate) | - | 51.71 | 5 µg/mL | [3] |

| 5o | PC3 (Prostate) | - | 50.52 | 5 µg/mL | [3] |

| 5r | PC3 (Prostate) | - | 55.32 | 5 µg/mL | [3] |

| 5v | PC3 (Prostate) | - | 64.20 | 5 µg/mL | [3] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Trifluoromethylpyrimidine derivatives (test compounds)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the trifluoromethylpyrimidine derivatives and incubate for the desired period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) × 100 The IC50 value is then determined from a dose-response curve.

Signaling Pathway: EGFR Inhibition

Many trifluoromethylpyrimidine derivatives exert their anticancer effects by inhibiting the EGFR signaling pathway. EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers downstream signaling cascades such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways, leading to cell proliferation, survival, and metastasis.[4][5] Inhibitors bind to the ATP-binding site of the EGFR kinase domain, preventing its autophosphorylation and the subsequent activation of downstream signaling.

Antifungal Activity

Trifluoromethylpyrimidine derivatives have demonstrated significant antifungal activity against a range of plant pathogenic fungi. These compounds represent a promising class for the development of novel fungicides.[6][7]

Quantitative Data: Antifungal Activity

The following table summarizes the in vitro antifungal activity of selected trifluoromethylpyrimidine derivatives, expressed as percentage inhibition of mycelial growth.

| Compound | Fungal Strain | Inhibition (%) | Concentration (µg/mL) | Reference |

| 5b | Botrytis cinerea | 96.76 | 50 | [3] |

| 5j | Botrytis cinerea | 96.84 | 50 | [3] |

| 5l | Botrytis cinerea | 100 | 50 | [3] |

| 5v | Sclerotinia sclerotiorum | 82.73 | 50 | [3] |

| 4 | Botrytis cinerea (cucumber) | >70 | Not Specified | [6][7] |

| 5h | Botrytis cinerea (cucumber) | >70 | Not Specified | [6][7] |

| 5o | Botrytis cinerea (cucumber) | >70 | Not Specified | [6][7] |

| 5r | Botrytis cinerea (cucumber) | >70 | Not Specified | [6][7] |

| Tebuconazole (Control) | Botrytis cinerea | 96.45 | 50 | [3] |

Experimental Protocol: Mycelial Growth Inhibition Assay

This method is used to evaluate the ability of a compound to inhibit the growth of fungal mycelium.

Materials:

-

Fungal strain of interest

-

Potato Dextrose Agar (PDA) medium

-

Trifluoromethylpyrimidine derivatives (test compounds)

-

Sterile Petri dishes (9 cm diameter)

-

Sterile cork borer (5 mm diameter)

-

Incubator

Procedure:

-

Medium Preparation: Prepare PDA medium and sterilize. While still molten, add the test compound dissolved in a suitable solvent (e.g., DMSO) to achieve the desired final concentration. Pour the amended PDA into sterile Petri dishes. A control plate containing only the solvent should also be prepared.

-

Fungal Inoculation: From a fresh, actively growing culture of the fungus, cut a 5 mm diameter mycelial disc using a sterile cork borer.

-

Inoculation: Place the mycelial disc at the center of each PDA plate (both treated and control).

-

Incubation: Incubate the plates at the optimal temperature for the fungal strain (e.g., 25-28°C) until the mycelial growth in the control plate reaches the edge of the dish.

-

Measurement: Measure the diameter of the fungal colony in both the control and treated plates.

-

Data Analysis: Calculate the percentage inhibition of mycelial growth using the following formula: % Inhibition = [(dc - dt) / dc] × 100 where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

Antiviral Activity

Certain trifluoromethylpyrimidine derivatives have exhibited promising activity against plant viruses, most notably the Tobacco Mosaic Virus (TMV).[5]

Quantitative Data: Antiviral Activity

The following table presents the in vivo antiviral activity of selected trifluoromethylpyrimidine derivatives against TMV, with EC50 values (the concentration of a drug that gives half-maximal response) for curative and protective activities.

| Compound | Activity Type | EC50 (µg/mL) | Reference |

| 5j | Curative | 126.4 | [5] |

| 5m | Protective | 103.4 | [5] |

| Ningnanmycin (Control) | Curative | 362.7 | [5] |

| Ningnanmycin (Control) | Protective | 255.1 | [5] |

Experimental Protocol: Half-Leaf Method for TMV

This method is used to assess the in vivo antiviral activity of compounds against TMV in plants.

Materials:

-

Nicotiana glutinosa or other susceptible host plants

-

Tobacco Mosaic Virus (TMV) inoculum

-

Trifluoromethylpyrimidine derivatives (test compounds)

-

Phosphate buffer

-

Carborundum (abrasive)

Procedure:

-

Plant Preparation: Select healthy, well-developed host plants.

-

Inoculation and Treatment:

-

Curative Activity: The left half of each leaf is inoculated with TMV by gently rubbing with a carborundum-dusted finger dipped in the virus inoculum. The right half is mock-inoculated with buffer. After a set period (e.g., 2 hours), the test compound solution is applied to the entire leaf.

-

Protective Activity: The test compound solution is applied to the right half of each leaf. After a set period (e.g., 24 hours), the entire leaf is inoculated with TMV.

-

Inactivation Activity: The test compound is mixed with the TMV inoculum before being applied to the left half of the leaf. The right half is inoculated with TMV mixed with a control solution.

-

-

Incubation: Plants are kept in a greenhouse for 3-4 days to allow for the development of local lesions.

-

Lesion Counting: The number of local lesions on each half of the leaves is counted.

-

Data Analysis: The percentage of inhibition is calculated as: % Inhibition = [(C - T) / C] × 100 where C is the number of lesions on the control half and T is the number of lesions on the treated half.

References

- 1. benchchem.com [benchchem.com]

- 2. jrasb.com [jrasb.com]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. researchgate.net [researchgate.net]

- 5. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

The Trifluoromethyl Group: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF3) group into therapeutic candidates represents a powerful and widely adopted strategy in modern drug design.[1] Its unique electronic properties and steric profile can profoundly influence a molecule's physicochemical and pharmacokinetic properties, often translating to enhanced efficacy, stability, and overall "drug-likeness".[2][3] This guide provides a comprehensive overview of the multifaceted roles of the trifluoromethyl group, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.

Physicochemical and Pharmacokinetic Impact of Trifluoromethylation

The introduction of a CF3 group can dramatically alter a molecule's properties in several key areas:

-

Metabolic Stability: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making the CF3 group exceptionally resistant to metabolic degradation, particularly oxidation by cytochrome P450 enzymes.[4][5] This increased metabolic stability often leads to a longer drug half-life, allowing for less frequent dosing.[5][6]

-

Lipophilicity: The CF3 group is highly lipophilic, a property that can enhance a drug's ability to cross biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier.[4][7] This can lead to improved bioavailability and better distribution to the target site.[3] However, the impact on lipophilicity can be context-dependent based on the group's position within the molecule.[8]

-

Binding Affinity and Potency: The strong electron-withdrawing nature of the trifluoromethyl group can significantly alter the electron density of a molecule.[4][7] This can modulate the pKa of nearby functional groups and influence non-covalent interactions with the biological target, such as hydrogen bonding and electrostatic interactions, often leading to increased binding affinity and potency.[2][5]

-

Bioisosterism: The trifluoromethyl group is frequently employed as a bioisostere for other chemical groups, such as the methyl or chloro groups.[1] This substitution can be used to fine-tune steric and electronic properties, block metabolic oxidation of a reactive methyl group, or improve the pharmacokinetic profile of a lead compound.[1]

Table 1: Comparative Physicochemical Properties of Analog Pairs

| Compound Pair | Modification | LogP | pKa | Metabolic Half-life (t½) in Human Liver Microsomes | Target Binding Affinity (IC50/Ki) |

| Celecoxib Analogues | |||||

| Non-fluorinated | -CH3 | 3.8 | ~11.1 | ~2.5 hours | IC50 for COX-2: ~40 nM |

| Celecoxib | -CF3 | 4.6 | ~10.4 | ~11 hours | IC50 for COX-2: ~4 nM |

| Fluoxetine Analogues | |||||

| Non-fluorinated | -H | 3.9 | ~10.1 | ~1 day | Ki for SERT: ~15 nM |

| Fluoxetine | -CF3 | 4.8 | ~9.8 | ~4-6 days | Ki for SERT: ~1 nM |

Note: The data presented here are approximate values compiled from various sources for illustrative purposes and may not represent exact experimental values.

Experimental Protocols for Evaluating Trifluoromethylated Compounds

The assessment of CF3-containing drug candidates involves a suite of standard in vitro assays to quantify their physicochemical and pharmacokinetic properties.

2.1. Determination of Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a standard measure of a compound's lipophilicity.[9]

-

Shake-Flask Method:

-

Prepare a stock solution of the test compound in a suitable solvent.

-

Add a small aliquot of the stock solution to a mixture of n-octanol and water (or a suitable buffer like PBS, pH 7.4) that have been pre-saturated with each other.

-

The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases.

-

The mixture is then centrifuged to ensure complete separation of the octanol and aqueous layers.

-

The concentration of the compound in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[10]

-

-

HPLC-Based Method:

-

A reversed-phase HPLC column (e.g., C18) is used, where the stationary phase is nonpolar and the mobile phase is polar.

-

The retention time of the test compound is measured.

-

A calibration curve is generated using a set of standard compounds with known LogP values.

-

The LogP of the test compound is then determined by interpolating its retention time on the calibration curve.

-

2.2. Metabolic Stability Assay

These assays measure the rate at which a compound is metabolized by liver enzymes.[11]

-

Liver Microsomal Stability Assay:

-

Liver microsomes, which contain phase I metabolic enzymes like cytochrome P450s, are prepared from human or animal liver tissue.[12]

-

The test compound is incubated with the liver microsomes in the presence of NADPH (a necessary cofactor) at 37°C.

-

Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

The reaction is quenched at each time point by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.

-

The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound.

-

The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).[13]

-

-

Hepatocyte Stability Assay:

-

Cryopreserved or fresh hepatocytes, which contain both phase I and phase II metabolic enzymes, are used.[11]

-

The test compound is incubated with a suspension of hepatocytes at 37°C.

-

The sampling, quenching, and analysis steps are similar to the microsomal stability assay.[13] This assay provides a more comprehensive picture of a compound's metabolic fate.[11]

-

2.3. Enzyme Inhibition Assay

These assays determine a compound's potency in inhibiting its biological target.[14]

-

General Protocol:

-

Prepare a reaction buffer at the optimal pH for the target enzyme.

-

Prepare serial dilutions of the test compound.

-

In a multi-well plate, add the enzyme and the test compound at various concentrations. A control with no inhibitor is also included.

-

Pre-incubate the enzyme and inhibitor for a specific period to allow for binding.

-

Initiate the enzymatic reaction by adding the substrate.

-

Monitor the reaction progress over time by measuring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., spectrophotometry, fluorometry).

-

The rate of the reaction is calculated for each inhibitor concentration.

-

The data is plotted as percent inhibition versus inhibitor concentration, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a suitable dose-response curve.[15]

-

Visualizing the Role of the Trifluoromethyl Group

3.1. Logical Relationship of Trifluoromethylation on Drug Properties

The following diagram illustrates the cascading effects of introducing a trifluoromethyl group on the key properties of a drug candidate.

Caption: Effects of Trifluoromethylation on Drug Properties.

3.2. Experimental Workflow for Evaluating Trifluoromethylated Analogs

This diagram outlines a typical workflow in medicinal chemistry for the synthesis and evaluation of a trifluoromethylated analog of a lead compound.

Caption: Workflow for CF3 Analog Evaluation.

3.3. Signaling Pathway: Celecoxib and COX-2 Inhibition

Celecoxib, a selective COX-2 inhibitor, provides an excellent example of a trifluoromethyl-containing drug.[1] The CF3 group is crucial for its selective binding to the COX-2 enzyme.

Caption: Celecoxib's Inhibition of the COX-2 Pathway.

Conclusion

The trifluoromethyl group is an indispensable tool in the medicinal chemist's toolkit. Its ability to confer favorable physicochemical and pharmacokinetic properties has led to its inclusion in numerous FDA-approved drugs.[16][17] A thorough understanding of its effects, coupled with rigorous experimental evaluation, is crucial for the successful design and development of novel therapeutics. The strategic application of trifluoromethylation will undoubtedly continue to be a key driver of innovation in the pharmaceutical industry.

References

- 1. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. acdlabs.com [acdlabs.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. merckmillipore.com [merckmillipore.com]

- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 13. protocols.io [protocols.io]

- 14. blog.biobide.com [blog.biobide.com]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. scienceopen.com [scienceopen.com]

discovery of novel pyrimidine-based therapeutic agents

An In-Depth Technical Guide to the Discovery of Novel Pyrimidine-Based Therapeutic Agents

Introduction

The pyrimidine scaffold is a fundamental heterocyclic aromatic compound and a cornerstone of medicinal chemistry.[1] As a critical component of nucleobases—cytosine, thymine, and uracil—it is integral to the structure of DNA and RNA.[2][3] This inherent biological relevance, combined with its synthetic tractability, has made the pyrimidine ring a "privileged scaffold" in drug discovery.[4] Pyrimidine derivatives exhibit a vast range of pharmacological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and cardiovascular effects.[2][5] Their ability to form hydrogen bonds and act as bioisosteres for other aromatic systems, like the phenyl group, often enhances the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][5] This guide provides a technical overview for researchers and drug development professionals on the discovery of novel pyrimidine-based therapeutics, focusing on recent advancements in oncology. It details mechanisms of action, quantitative biological data, experimental protocols, and key signaling pathways.

Pyrimidine-Based Kinase Inhibitors in Oncology

A significant portion of modern cancer therapy focuses on the inhibition of protein kinases, which are crucial regulators of cell signaling pathways that control proliferation, survival, and metastasis. The pyrimidine core serves as an excellent scaffold for designing ATP-competitive kinase inhibitors.

Epidermal Growth Factor Receptor (EGFR) and HER2 Inhibitors

The overexpression or mutation of EGFR and human epidermal growth factor receptor 2 (HER2) are key drivers in several cancers, including non-small cell lung cancer and breast cancer.[1] Pyrimidine-based molecules have been successfully developed to target the ATP-binding site of these receptor tyrosine kinases.

A notable strategy involves coupling the pyrimidine ring with a sulfonamide core to create dual EGFR/HER2 inhibitors. This approach has also yielded compounds active against drug-resistant EGFR mutants like L858R/T790M.[1]

Quantitative Data: EGFR/HER2 Inhibition

The following table summarizes the inhibitory activity of two lead imidazole-pyrimidine-sulfonamide hybrids against HER2 and key EGFR mutants.[1]

| Compound ID | Target | IC₅₀ (ng/mL) |

| 88 | HER2 | 81 ± 40 |

| EGFR-L858R | 59 ± 30 | |

| EGFR-T790M | 49 ± 20 | |

| 89 | HER2 | 208 ± 110 |

| EGFR-L858R | 112 ± 60 | |

| EGFR-T790M | 152 ± 70 |

Signaling Pathway: EGFR Inhibition

The diagram below illustrates the simplified signaling cascade initiated by EGFR and the point of inhibition by pyrimidine-based therapeutic agents.

Caption: EGFR signaling pathway and point of therapeutic intervention.

Focal Adhesion Kinase (FAK) Inhibitors

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a critical role in integrin-activated signal transduction, promoting cell migration and metastasis.[1] Its inhibition is a key strategy for treating aggressive cancers like triple-negative breast cancer (TNBC). Novel pyrimidine derivatives have been identified as potent FAK inhibitors.[1]

Quantitative Data: FAK Inhibition and Antiproliferative Activity

| Compound ID | Target | IC₅₀ (nM) | Cell Line | Antiproliferative IC₅₀ (µM) |

| 72 | FAK | 27.4 | MDA-MB-231 (TNBC) | 0.126 |

Compound 72 demonstrated a 19-fold greater effect on the cancer cell line compared to the non-cancerous MCF10A line and inhibited lung metastasis in mice more effectively than the known inhibitor TAE226.[1]

Cyclin-Dependent Kinase 2 (CDK2) Inhibitors

Cyclin-Dependent Kinases (CDKs) are essential for regulating the cell cycle. Their dysregulation is a common feature of cancer, making them attractive therapeutic targets. N-(pyridin-3-yl)pyrimidin-4-amine derivatives have been developed as potent CDK2 inhibitors that induce cell cycle arrest and apoptosis.[6]

Quantitative Data: CDK2 Inhibition and Antiproliferative Activity

| Compound ID | Target | IC₅₀ (nM) | Antiproliferative IC₅₀ (µM) vs. Cell Lines |

| 17 | CDK2/cyclin A2 | 64.42 | MV4-11: Comparable to PalbociclibHT-29: Comparable to PalbociclibMCF-7: Comparable to PalbociclibHeLa: Comparable to Palbociclib |

Compound (17) was shown to induce G1 phase cell cycle arrest and apoptosis in HeLa cells in a concentration-dependent manner.[6]

General Workflow for Pyrimidine-Based Drug Discovery

The discovery of a novel therapeutic agent follows a structured, multi-stage process from initial design to preclinical validation. This workflow ensures a systematic evaluation of efficacy and safety.

Caption: A typical workflow for small molecule drug discovery.

Experimental Protocols

Detailed and reproducible experimental methods are fundamental to drug discovery research. The following sections provide methodologies for key assays cited in the evaluation of pyrimidine-based agents.

General Synthesis of a Dihydropyrimidine Scaffold

This protocol describes a common multi-component reaction to form a pyrimidine derivative, which can serve as a starting point for further functionalization.[1]

-

Reaction Setup : To a solution of an appropriate benzaldehyde (1.0 eq), ethyl cyanoacetate (1.0 eq), and thiourea (1.1 eq) in absolute ethanol, add potassium bicarbonate (KHCO₃, 1.2 eq).

-

Reflux : Stir the reaction mixture and heat under reflux for 8-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup : After completion, cool the mixture to room temperature and pour it into ice-cold water.

-

Acidification : Acidify the solution with dilute hydrochloric acid (HCl) to precipitate the product.

-

Isolation : Filter the resulting solid precipitate, wash thoroughly with water, and dry under a vacuum.

-

Purification : Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF/water) to obtain the purified dihydropyrimidine derivative.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the ability of a compound to inhibit a specific kinase by measuring the amount of ATP remaining in the solution after the kinase reaction.

-

Reagents : Kinase enzyme (e.g., EGFR, FAK), kinase substrate (e.g., a generic peptide), ATP, assay buffer (e.g., Tris-HCl, MgCl₂, DTT), test compound (serially diluted), and a luminescence-based ATP detection reagent (e.g., Kinase-Glo®).

-

Procedure : a. In a 96-well or 384-well white plate, add 5 µL of the kinase/substrate solution to each well. b. Add 2.5 µL of the test compound at various concentrations (typically from 10 µM to 0.1 nM). Include wells for a positive control (no inhibitor) and negative control (no enzyme). c. Initiate the reaction by adding 2.5 µL of ATP solution to each well. d. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and detect the remaining ATP by adding 10 µL of the ATP detection reagent. f. Incubate for 10 minutes to stabilize the luminescent signal.

-

Data Analysis : Measure luminescence using a plate reader. Calculate the percentage of inhibition for each compound concentration relative to the controls. Determine the IC₅₀ value by fitting the data to a dose-response curve using non-linear regression.

Cell Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[7][8]

-

Cell Seeding : Seed cancer cells (e.g., MDA-MB-231, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Treatment : Prepare serial dilutions of the pyrimidine-based test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Incubate for 48-72 hours.

-

MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Crystal Solubilization : Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition : Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

-

Analysis : Calculate the percentage of cell viability relative to untreated control cells. Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell proliferation.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with a therapeutic agent.[6]

-

Cell Treatment : Culture cells (e.g., HeLa) to ~60% confluency and treat them with the test compound at various concentrations (e.g., 0.5x, 1x, and 2x IC₅₀) for 24-48 hours.

-

Cell Harvesting : Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes and wash twice with ice-cold PBS.

-

Fixation : Resuspend the cell pellet in 500 µL of ice-cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

-

Staining : Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of a staining solution containing Propidium Iodide (PI, 50 µg/mL) and RNase A (100 µg/mL) in PBS.

-

Incubation : Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry : Analyze the samples on a flow cytometer. PI fluoresces when it binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.

-

Data Analysis : Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases. Compare the distribution of treated cells to untreated controls to identify cell cycle arrest at a specific phase.[6]

References

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. sciensage.info [sciensage.info]

- 4. researchgate.net [researchgate.net]

- 5. Recent Advances in Pyrimidine-Based Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijrpr.com [ijrpr.com]

- 7. mdpi.com [mdpi.com]

- 8. Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(Trifluoromethyl)pyrimidine-2-carboxylic Acid and Its Analogs for Drug Discovery Professionals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(Trifluoromethyl)pyrimidine-2-carboxylic acid and its structurally related analogs, which have emerged as privileged scaffolds in modern medicinal chemistry. The introduction of the trifluoromethyl group onto the pyrimidine ring significantly influences the physicochemical properties of these molecules, often enhancing their metabolic stability, membrane permeability, and binding affinity to biological targets. This guide delves into the synthetic strategies, physicochemical characteristics, and diverse biological activities of this class of compounds, with a particular focus on their potential as therapeutic agents. Detailed experimental protocols for key biological assays are provided to facilitate further research and development in this promising area.

Core Compound: this compound

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 1000931-46-3 | [1] |

| Molecular Formula | C₆H₃F₃N₂O₂ | [1] |

| Molecular Weight | 192.09 g/mol | [1] |

| Appearance | White to off-white powder | [1] |

| Purity | Typically >95% | [1] |

Synthetic Strategies for Trifluoromethylated Pyrimidine Analogs

The synthesis of trifluoromethylpyrimidine derivatives often starts from readily available fluorinated building blocks. A general and effective method involves the cyclization of ethyl trifluoroacetoacetate with various amidines or ureas to form the pyrimidine core. Subsequent functionalization, such as chlorination followed by nucleophilic substitution, allows for the introduction of diverse pharmacophores.

A representative synthetic pathway for a related isomer, 2-(trifluoromethyl)pyrimidine-4-carboxylic acid, is detailed in patent CN106187911A. This multi-step synthesis begins with the reaction of an appropriate ethyl carboxylate derivative with a trifluoromethyl-containing building block, followed by cyclization and subsequent hydrolysis to yield the final carboxylic acid. This approach highlights the modular nature of pyrimidine synthesis, allowing for the generation of a library of analogs for structure-activity relationship (SAR) studies.

Biologically Active Analogs and Their Therapeutic Potential

Analogs of this compound have demonstrated significant potential across various therapeutic areas, including oncology, infectious diseases, and agriculture. The trifluoromethyl group often plays a crucial role in enhancing the biological activity of these compounds.

Kinase Inhibitors in Oncology

Trifluoromethylpyrimidine derivatives have been extensively investigated as inhibitors of various protein kinases implicated in cancer progression.

-

Epidermal Growth Factor Receptor (EGFR) Inhibitors : A series of 5-trifluoromethylpyrimidine derivatives have been synthesized and evaluated as potent EGFR inhibitors. These compounds have shown significant antitumor activities against various cancer cell lines, including A549 (non-small cell lung cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer). The mechanism of action involves the inhibition of EGFR kinase activity, leading to the induction of apoptosis and cell cycle arrest in cancer cells.

| Compound | Target Cells | IC₅₀ (μM) | EGFR Kinase IC₅₀ (μM) |

| 9u | A549 | 0.35 | 0.091 |

| MCF-7 | 3.24 | ||

| PC-3 | 5.12 |

Data sourced from a study on 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors.

-

FLT3 and CHK1 Dual Inhibitors : Certain 5-trifluoromethyl-2-aminopyrimidine derivatives have been identified as potent dual inhibitors of FMS-like tyrosine kinase 3 (FLT3) and checkpoint kinase 1 (CHK1). These compounds exhibit strong antiproliferative activity against cancer cells expressing mutated FLT3, a key driver in acute myeloid leukemia (AML).

Antifungal and Antiviral Agents

The trifluoromethylpyrimidine scaffold is also a promising platform for the development of novel anti-infective agents.

-

Antifungal Activity : A range of trifluoromethyl pyrimidine derivatives have demonstrated significant antifungal activity against various plant pathogenic fungi. For instance, compounds 5i and 5t showed inhibitory activities of 73.2% and 71.0%, respectively, against Corynespora cassiicola (CT), which is comparable to the commercial fungicide azoxystrobin.

| Compound | Fungal Strain | Inhibition Rate (%) at 100 µg/mL |

| 5i | Corynespora cassiicola (CT) | 73.2 |

| 5t | Corynespora cassiicola (CT) | 71.0 |

| 5k | Colletotrichum gloeosporioides (CG) | 62.2 |

| 5u | Colletotrichum gloeosporioides (CG) | 60.0 |

| 5u | Rhizoctonia solani (RS) | 88.6 |

| Azoxystrobin (Control) | Corynespora cassiicola (CT) | 72.5 |

| Colletotrichum gloeosporioides (CG) | 61.4 | |

| Rhizoctonia solani (RS) | 78.4 |

Data from a study on the antifungal activity of trifluoromethyl pyrimidine derivatives.

-

Antiviral Activity : Several trifluoromethyl pyrimidine derivatives have been evaluated for their antiviral activity against Tobacco Mosaic Virus (TMV). Notably, the curative activity of compound 5j (EC₅₀ = 126.4 µg/mL) and the protection activity of compound 5m (EC₅₀ = 103.4 µg/mL) were found to be superior to the commercial agent ningnanmycin.

| Compound | Antiviral Activity | EC₅₀ (µg/mL) |

| 5j | Curative | 126.4 |

| 5m | Protection | 103.4 |

| Ningnanmycin (Control) | Curative | >500 |

| Protection | >500 |

Data from a study on the antiviral activity of trifluoromethyl pyrimidine derivatives against TMV.

Detailed Experimental Protocols

EGFR Kinase Inhibition Assay (TR-FRET)

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring EGFR kinase activity.

Materials:

-

Recombinant human EGFR kinase domain

-

Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Biotinylated peptide substrate

-

ATP

-

Test compounds

-

Stop/detection solution (EDTA, europium-labeled anti-phosphotyrosine antibody, streptavidin-allophycocyanin (SA-APC))

-

Low-volume 384-well plates

-

TR-FRET compatible plate reader

Procedure:

-

Prepare serial dilutions of the test compound in DMSO, followed by a further dilution in kinase buffer.

-

Add 2.5 µL of the test compound dilution to the wells of a 384-well plate.

-

Add 2.5 µL of the EGFR enzyme solution to each well and incubate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding 5 µL of the substrate/ATP solution.

-

Incubate the reaction for 60 minutes at room temperature.

-

Stop the reaction by adding 5 µL of the stop/detection solution.

-

Incubate for 60 minutes at room temperature, protected from light.

-

Read the plate on a TR-FRET plate reader, measuring emission at 665 nm and 620 nm after excitation at 320 nm.

-

Calculate the ratio of the emission signals and determine the IC₅₀ values for the test compounds.

Cell Viability Assay (MTT Assay)

This protocol describes the use of the MTT assay to assess the cytotoxic effects of the compounds on cancer cell lines.[2][3][4]

Materials:

-

Cancer cell lines (e.g., A549, MCF-7)

-

Cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ values.

Antifungal Activity Assay (Mycelial Growth Inhibition)

This protocol is used to evaluate the antifungal activity of the compounds against filamentous fungi.

Materials:

-

Fungal strains (e.g., Corynespora cassiicola)

-

Potato Dextrose Agar (PDA) medium

-

Test compounds

-

Sterile petri dishes

-

Sterile cork borer

Procedure:

-

Prepare PDA medium and sterilize it by autoclaving.

-

Incorporate the test compounds at desired concentrations into the molten PDA medium.

-

Pour the medium into sterile petri dishes and allow it to solidify.

-

Inoculate the center of each plate with a mycelial disc (e.g., 5 mm diameter) of the test fungus.

-

Incubate the plates at an appropriate temperature (e.g., 28°C) for a specified period.

-

Measure the radial growth of the fungal colony.

-

Calculate the percentage of mycelial growth inhibition compared to the control (medium without the test compound).

Antiviral Activity Assay (Against TMV)

This protocol describes the half-leaf method for assessing the antiviral activity of compounds against Tobacco Mosaic Virus (TMV).

Materials:

-

Host plants (e.g., Nicotiana glutinosa)

-

Purified TMV

-

Test compounds

-

Phosphate buffer

-

Carborundum (abrasive)

Procedure:

-

Select healthy, fully expanded leaves of the host plants.

-

For Curative Activity: Inoculate the entire leaf with TMV by gently rubbing the leaf surface with a mixture of TMV and carborundum in phosphate buffer. After a set time (e.g., 2 hours), apply the test compound solution to one half of the leaf and the solvent control to the other half.

-

For Protective Activity: Apply the test compound solution to one half of the leaf and the solvent control to the other half. After a set time (e.g., 2 hours), inoculate the entire leaf with TMV.

-

For Inactivation Activity: Mix the test compound with the TMV solution and incubate for a period of time. Then, inoculate one half of a leaf with this mixture and the other half with a mixture of TMV and solvent as a control.

-

Keep the plants in a controlled environment and count the number of local lesions that develop on each half of the leaves after 3-4 days.

-

Calculate the percentage of inhibition for each treatment compared to the control.

Conclusion

This compound and its analogs represent a versatile and highly valuable class of compounds in drug discovery and development. The strategic incorporation of the trifluoromethyl group imparts favorable pharmacological properties, leading to potent activity against a range of biological targets. The synthetic accessibility and the potential for diverse functionalization make this scaffold an attractive starting point for the design of novel therapeutics. The detailed experimental protocols provided in this guide are intended to empower researchers to further explore the potential of this promising chemical space. Continued investigation into the synthesis, structure-activity relationships, and mechanisms of action of these compounds is warranted to unlock their full therapeutic potential.

References

Spectroscopic and Structural Elucidation of 4-(Trifluoromethyl)pyrimidine-2-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 4-(Trifluoromethyl)pyrimidine-2-carboxylic acid. Due to the limited availability of direct experimental spectra in publicly accessible databases, this guide presents predicted spectroscopic data based on the analysis of structurally similar compounds and established principles of NMR, IR, and MS spectroscopy. Detailed experimental protocols for obtaining such data are also provided to facilitate further research and verification.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from data reported for analogous compounds, including substituted pyrimidines and trifluoromethylated aromatic systems.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~9.1 | d | ~5.0 | H6 |

| ~8.0 | d | ~5.0 | H5 |

| >10 (broad) | s | - | COOH |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O (Carboxylic Acid) |

| ~160 (q) | C4 (quartet due to coupling with ³JCF) |

| ~158 | C2 |

| ~155 | C6 |

| ~122 (q) | CF₃ (quartet due to ¹JCF) |

| ~118 | C5 |

Table 3: Predicted ¹⁹F NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~-65 to -75 | s | CF₃ |

Table 4: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic acid dimer) |

| ~1710 | Strong | C=O stretch (Carboxylic acid) |

| ~1600, ~1550 | Medium | C=C and C=N stretching (Pyrimidine ring) |

| ~1300-1100 | Strong | C-F stretching (Trifluoromethyl group) |

| ~1250 | Medium | C-O stretching (Carboxylic acid) |

| ~950 | Medium, Broad | O-H bend (Carboxylic acid dimer) |

Table 5: Predicted Mass Spectrometry (MS) Fragmentation Data

| m/z | Proposed Fragment |

| 192 | [M]⁺ (Molecular ion) |

| 175 | [M-OH]⁺ |

| 147 | [M-COOH]⁺ |

| 123 | [M-CF₃]⁺ |

| 103 | [C₄H₂N₂F]⁺ |

| 78 | [C₄H₂N₂]⁺ |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra for structural elucidation.

Materials:

-

This compound

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

-

NMR tubes

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for the respective nuclei (¹H, ¹³C, ¹⁹F).

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds, number of scans 8-16.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds, number of scans 1024 or more depending on sample concentration.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled ¹⁹F NMR spectrum.

-

Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 1-2 seconds, number of scans 16-64.

-

-

Data Analysis:

-

Reference the spectra (e.g., ¹H and ¹³C to residual solvent peaks, ¹⁹F to an external standard like CFCl₃).

-

Integrate the ¹H signals and analyze the chemical shifts, multiplicities, and coupling constants.

-

Assign the peaks in all spectra to the corresponding atoms in the molecule.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

This compound

-

Potassium bromide (KBr), spectroscopic grade

-

Mortar and pestle (agate)

-

Pellet press

-

FTIR spectrometer with a KBr pellet holder or an Attenuated Total Reflectance (ATR) accessory.

Procedure (KBr Pellet Method):

-

Sample Preparation:

-

Thoroughly dry the KBr powder to remove any moisture.

-

Grind 1-2 mg of the compound with approximately 100-200 mg of dry KBr in an agate mortar until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet die.

-

-

Pellet Formation: Press the powder under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Spectrum Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

-

This compound

-

Volatile solvent (e.g., methanol, acetonitrile)

-

Mass spectrometer (e.g., with Electrospray Ionization - ESI or Electron Impact - EI source)

Procedure (ESI-MS):

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a suitable volatile solvent.

-

Instrument Setup:

-

Calibrate the mass spectrometer using a standard calibration compound.

-

Set the ionization source parameters (e.g., spray voltage, capillary temperature, gas flow rates) to optimal values for the analyte.

-

-

Data Acquisition:

-

Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography system.

-

Acquire the mass spectrum in the appropriate mass range.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻).

-

Analyze the fragmentation pattern to identify characteristic fragment ions, which can provide structural information.

-

Visualization of Analytical Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized chemical compound.

Caption: General workflow for spectroscopic analysis.

An In-depth Technical Guide to the Solubility and Stability of 4-(Trifluoromethyl)pyrimidine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties—solubility and stability—of 4-(Trifluoromethyl)pyrimidine-2-carboxylic acid. Due to the limited availability of direct experimental data for this specific compound, this guide establishes a framework for its characterization by presenting data from close structural analogues, detailing robust experimental protocols for determining these critical parameters, and outlining a logical workflow for such an assessment. The strategic incorporation of a trifluoromethyl group onto the pyrimidine scaffold suggests unique chemical characteristics that are of significant interest in medicinal chemistry and drug discovery. This document is intended to serve as a foundational resource for researchers initiating studies with this compound, enabling a systematic approach to its formulation and development.

Physicochemical Properties and Data Presentation

Direct quantitative solubility and stability data for this compound are not extensively reported in publicly available literature. However, by examining its structural analogues—compounds sharing the pyrimidine-carboxylic acid core or the trifluoromethyl-aromatic moiety—we can infer expected behaviors and establish a baseline for experimental investigation. The data for these analogues are summarized below.

Table 1: Physicochemical and Solubility Data of this compound Analogues

| Compound | Structure | Molecular Formula / Weight | Physical Form | Solubility Data | Stability Notes |

| This compound (Target) | O=C(O)c1nc(C(F)(F)F)ccn1 | C₆H₃F₃N₂O₂ / 192.10 g/mol | Assumed solid | Data not available. Predicted to have moderate aqueous solubility, influenced by the acidic pKa of the carboxylic acid and the lipophilic trifluoromethyl group. | Data not available. The electron-withdrawing trifluoromethyl group may influence the stability of the pyrimidine ring. |

| Pyrimidine-2-carboxylic acid | O=C(O)c1ncccn1 | C₅H₄N₂O₂ / 124.10 g/mol | White to off-white solid[1] | Soluble in: Ethanol, Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), and Phosphate Buffered Saline (PBS).[1][2] | Stable under recommended storage conditions (cool, dry place).[2] Hazardous decomposition products under fire include carbon oxides and nitrogen oxides.[2] |

| Pyrimidine-4-carboxylic acid (Positional Isomer) | O=C(O)c1cncnc1 | C₅H₄N₂O₂ / 124.1 g/mol | Crystalline solid | Ethanol: ~0.25 mg/mLDMSO: ~20 mg/mLDMF: ~2 mg/mLPBS (pH 7.2): ~1 mg/mL[3] | Stable for ≥4 years when stored at -20°C.[3] Aqueous solutions are not recommended for storage for more than one day.[3] |

| 4-(Trifluoromethyl)benzoic acid | O=C(O)c1ccc(C(F)(F)F)cc1 | C₈H₅F₃O₂ / 190.12 g/mol | White crystalline powder[4] | Soluble in water.[5][6] Generally more soluble in polar organic solvents such as ethanol and acetone.[4] | The trifluoromethyl group enhances overall stability.[4] Subject to photochemical degradation under UVC irradiation.[7] |

Note: The data presented for analogues is intended to provide a comparative reference for the target compound.

Experimental Protocols

To determine the definitive solubility and stability profiles of this compound, a series of standardized experiments should be conducted. The following protocols are based on established methodologies in the pharmaceutical sciences.

Solubility Assessment

The solubility of a compound is a critical determinant of its biological activity and formulation feasibility. Both kinetic and thermodynamic solubility should be assessed.

This high-throughput method is useful in early discovery to quickly assess solubility from a DMSO stock solution.

-

Objective: To determine the concentration at which the compound precipitates from an aqueous buffer when introduced from a concentrated DMSO stock.

-

Methodology: Turbidimetric Assay (Nephelometry)

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10-20 mM) in 100% DMSO.

-